N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide
Description
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(5-methylthiophen-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C11H18N2OS/c1-8-5-6-10(15-8)9(2)12-7-11(14)13(3)4/h5-6,9,12H,7H2,1-4H3 |
InChI Key |
OAKCUGNLOVTNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide typically involves the reaction of 5-methylthiophene-2-carbaldehyde with N,N-dimethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide (CAS: 1096870-99-3)
Structural Differences :
- Core : Both share the N,N-dimethylacetamide backbone.
- Substituent : The target compound has a 5-methylthiophen-2-yl group, whereas this analog features a 5-methylheptan-3-yl chain.
- The sulfur atom in thiophene may enhance electronic interactions in biological systems (e.g., enzyme binding) .
| Property | Target Compound | 5-Methylheptan-3-yl Analog |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂OS (estimated) | C₁₂H₂₆N₂O |
| Molecular Weight | ~248.37 g/mol | 214.35 g/mol |
| Aromaticity | Yes (thiophene) | No |
Dimethenamid (CAS: 87674-68-8)
Structural Similarities :
- Core : Both contain an acetamide group.
- Substituent : Dimethenamid has a 2,4-dimethyl-3-thienyl group, similar to the target’s 5-methylthiophen-2-yl moiety.
- Functional Differences :
| Property | Target Compound | Dimethenamid |
|---|---|---|
| Key Substituents | 5-Methylthiophen-2-yl | 2,4-Dimethyl-3-thienyl, Cl, OCH₃ |
| Bioactivity | Undocumented (potential CNS agent) | Herbicidal |
| LogP (Est.) | ~1.5–2.5 | ~3.0–3.5 (higher lipophilicity) |
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Structural Parallels :
- Core : Shared acetamide backbone.
- Substituent : The target’s thiophene vs. This compound’s dichlorophenyl and thiazole groups.
- Conformational Insights :
| Property | Target Compound | 2-(2,6-Dichlorophenyl) Analog |
|---|---|---|
| Aromatic Rings | Thiophene | Dichlorophenyl, thiazole |
| Hydrogen Bonding | N–H⋯N (potential) | N–H⋯N observed |
| Melting Point | Not reported | 489–491 K |
N-(3-Acetyl-2-thienyl)acetamide Derivatives
Key Research Findings and Data
- Electronic Effects : The thiophene sulfur in the target compound may engage in charge-transfer interactions, unlike purely aliphatic analogs () or chlorinated derivatives ().
- Synthetic Challenges : Carbodiimide-based coupling () is likely critical for forming the acetamide bond, but steric effects from the thiophene substituent may require optimized reaction conditions.
Biological Activity
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide, with the CAS number 1096313-27-7 and the molecular formula CHNOS, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a dimethylamino group attached to an acetamide backbone, along with a side chain comprising a 5-methylthiophene moiety. The unique structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 226.34 g/mol |
| CAS Number | 1096313-27-7 |
Biological Activity
Pharmacological Potential:
Research indicates that compounds similar to this compound may exhibit diverse pharmacological properties including:
- Antimicrobial Activity: Compounds with similar structures have been evaluated for their ability to inhibit bacterial and fungal growth. For instance, studies on related acetamides have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .
- Cytotoxic Effects: Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The presence of the thiophene ring is hypothesized to enhance its interaction with cellular targets involved in cancer proliferation .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on structural analogs:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and growth inhibition .
- Interaction with Membrane Receptors: The presence of the dimethylamino group may facilitate interactions with neurotransmitter receptors, suggesting potential neuropharmacological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Evaluation: A study reported that structurally similar acetamides exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes .
- Cytotoxicity Assays: In vitro assays have demonstrated that analogs of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving mitochondrial dysfunction and activation of caspases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide | CHNOS | Antimicrobial and cytotoxic |
| N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide | CHNOS | Potential neuropharmacological effects |
| 4-(thien-2-yl)-2-methyl-5-oxo derivatives | Varies | Broader pharmacological properties |
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a 5-methylthiophen-2-yl ethylamine derivative with chloroacetyl chloride under basic conditions (e.g., triethylamine), followed by dimethylamine substitution. Key parameters include:
- Temperature : 0–5°C for amine activation to prevent side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization relies on stoichiometric control of reagents and inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene ring and acetamide backbone. For example, the methyl group on thiophene appears as a singlet at δ 2.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 267.14 for C₁₂H₂₀N₂OS) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Low-temperature quenching prevents degradation of reactive intermediates like iminium ions.
- Protecting groups (e.g., Boc for amines) are used in steps involving acidic/basic conditions .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures.
- 2D NMR (COSY, HSQC) : Assigns overlapping signals; the thiophene protons show correlations distinct from acetamide protons .
- X-ray crystallography (SHELX) : Resolves ambiguities in stereochemistry. SHELXL refines occupancy ratios for disordered atoms .
Q. What mechanisms underlie its potential antimicrobial activity?
- Receptor docking studies : The thiophene ring interacts with bacterial efflux pump proteins (e.g., NorA in S. aureus), disrupting drug resistance.
- Enzyme inhibition assays : IC₅₀ values against cytochrome P450 isoforms suggest metabolic interference .
Q. What computational methods predict its reactivity and electronic properties?
- DFT Calculations : B3LYP/6-31G(d) models HOMO-LUMO gaps (~4.2 eV), indicating nucleophilic thiophene sites.
- Molecular Electrostatic Potential (MESP) : Highlights electron-rich regions (amide oxygen) for hydrogen bonding .
Q. How does structural modification impact bioactivity?
- SAR Studies : Replacing 5-methylthiophen-2-yl with pyridinyl reduces antifungal activity by 60%, emphasizing the thiophene’s role in membrane penetration .
- LogP adjustments : Adding hydrophilic groups (e.g., -OH) decreases LogP from 2.8 to 1.5, altering pharmacokinetics .
Q. What strategies improve stability under physiological conditions?
- pH-dependent degradation studies : The compound degrades <10% at pH 7.4 (24 hrs) but hydrolyzes rapidly at pH <3, suggesting enteric coating for oral delivery.
- Lyophilization : Stable for >6 months when stored at -20°C in amber vials .
Q. How are green chemistry principles applied to its synthesis?
- Solvent-free mechanochemistry : Ball-milling reduces waste by 70% compared to traditional reflux .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess, minimizing racemic byproducts .
Q. How does this compound compare to structurally similar acetamides in target selectivity?
- Comparative binding assays : 5-methylthiophen-2-yl derivatives show 3× higher affinity for serotonin receptors (5-HT₂A) than phenyl analogs.
- Meta-analysis of PubChem data : Unique thiophene-amide interactions reduce off-target effects compared to pyridine-based analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
